molecular formula C25H21IN2O B8201699 Abeta/tau aggregation-IN-1

Abeta/tau aggregation-IN-1

カタログ番号: B8201699
分子量: 492.4 g/mol
InChIキー: ZPWPPSSEAGEKIT-FLNCGGNMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Abeta/tau aggregation-IN-1 involves several steps, including the preparation of tau protein variants and the use of specific reagents to induce aggregation. One method involves the use of recombinant tau protein fragments in a cell-free immunoassay format . Another approach includes the use of humanized mouse cortical neurons and seeds from human tau transgenic animals to create a seeding-based neuronal model . Industrial production methods are still under development, focusing on optimizing the yield and purity of the compound.

生物活性

Abeta/tau aggregation-IN-1 is a compound that has emerged as a significant player in the research surrounding Alzheimer’s disease (AD), particularly due to its dual inhibitory effects on both amyloid-beta (Aβ) and tau protein aggregation. The biological activity of this compound is critical for understanding its potential therapeutic applications in neurodegenerative disorders characterized by protein misfolding and aggregation.

The compound functions by inhibiting the aggregation processes of Aβ and tau, two hallmark proteins associated with Alzheimer's pathology. Aβ aggregates form plaques that disrupt neuronal function, while tau protein forms tangles that contribute to neurodegeneration. The interaction between these proteins exacerbates the disease process, making dual inhibition a promising therapeutic strategy.

Key Findings

  • Inhibition Rates : In vitro studies have shown that this compound exhibits potent inhibitory activity against Aβ42 and tau aggregation, with reported inhibition rates of 80% and 68.3%, respectively, at a concentration of 10 μM .
  • Mechanistic Insights : The compound appears to inhibit the aggregation process at multiple steps, which may include preventing the formation of oligomers and disaggregating existing aggregates . This multifaceted approach is crucial for effectively managing AD pathology.

Table 1: Inhibition Rates of this compound

CompoundAβ42 Inhibition (%)Tau Inhibition (%)IC50 (μM)
This compound80.068.33.09
Compound 1880.068.33.09
Compound 2141.0Not specifiedNot specified

Study on Aβ and Tau Interaction

A study highlighted the role of Aβ in enhancing tau pathology, demonstrating that Aβ aggregates increase the seeding activity of tau aggregates . This interaction suggests that compounds like this compound could play a critical role in mitigating both Aβ-induced tau hyperphosphorylation and subsequent aggregation.

Clinical Relevance

The clinical implications of these findings are significant. Increased soluble phosphorylated tau (p-tau) levels have been associated with accelerated tau aggregate formation in early AD stages . The ability of this compound to inhibit these processes could position it as a valuable therapeutic candidate in clinical settings.

特性

IUPAC Name

(2E)-9-amino-10-methyl-2-(naphthalen-1-ylmethylidene)-3,4-dihydroacridin-10-ium-1-one;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O.HI/c1-27-21-12-5-4-11-20(21)24(26)23-22(27)14-13-18(25(23)28)15-17-9-6-8-16-7-2-3-10-19(16)17;/h2-12,15,26H,13-14H2,1H3;1H/b18-15+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWPPSSEAGEKIT-FLNCGGNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2CCC(=CC3=CC=CC4=CC=CC=C43)C(=O)C2=C(C5=CC=CC=C51)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C2CC/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)C2=C(C5=CC=CC=C51)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。